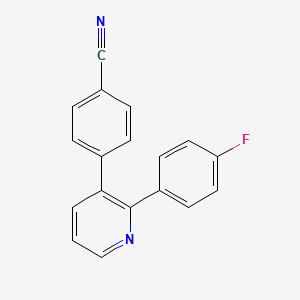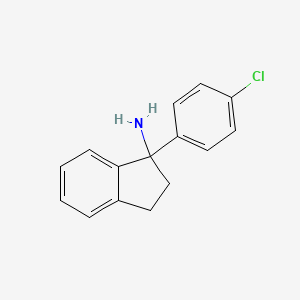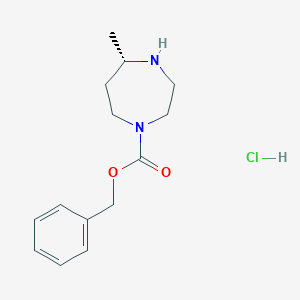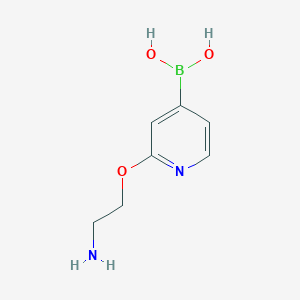
4-Cyclopropyl-2-methylthiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-methylthiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring with a cyclopropyl and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with 2-bromo-3-methylthiophene-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid.
Reduction: 4-Cyclopropyl-2-methylthiazole-5-methanol.
Substitution: Halogenated derivatives of the thiazole ring.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-methylthiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylthiazole-5-carboxaldehyde: Similar structure but lacks the cyclopropyl group.
2-Methylthiazole-4-carboxaldehyde: Similar thiazole ring but different substitution pattern.
Uniqueness
4-Cyclopropyl-2-methylthiazole-5-carbaldehyde is unique due to the presence of both cyclopropyl and methyl groups on the thiazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other thiazole derivatives.
Eigenschaften
Molekularformel |
C8H9NOS |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9NOS/c1-5-9-8(6-2-3-6)7(4-10)11-5/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
YPQGIFNMUYEROK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(S1)C=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


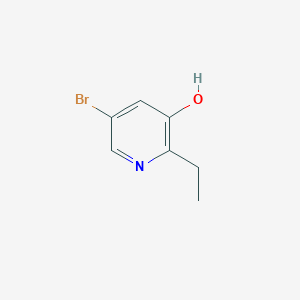
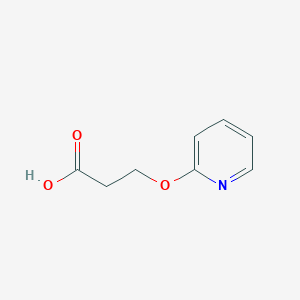
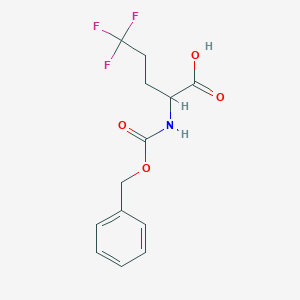

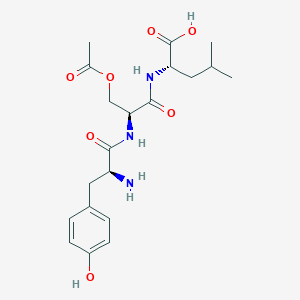
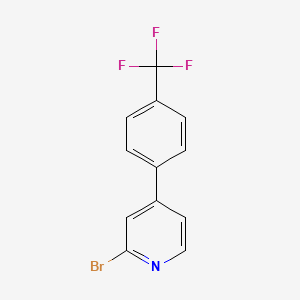
![Pyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B12967445.png)
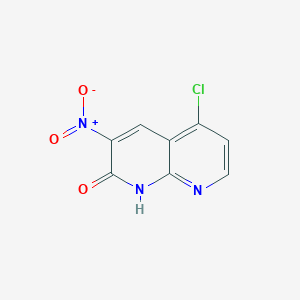
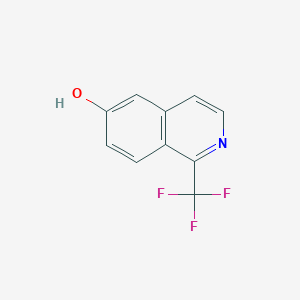
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
